4-Methyl-3-(trifluoromethyl)cinnamic acid
Overview
Description
4-Methyl-3-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C11H9F3O2. It is a derivative of cinnamic acid, characterized by the presence of a methyl group at the 4-position and a trifluoromethyl group at the 3-position on the phenyl ring.
Mechanism of Action
Target of Action
Similar compounds, such as cinnamic acid derivatives, have been reported to exhibit antimicrobial activity .
Mode of Action
It’s worth noting that cinnamic acid derivatives have been reported to exert their activity through plasma membrane disruption, nucleic acid and protein damage, and the induction of intracellular reactive oxygen species .
Biochemical Pathways
Cinnamic acid, a related compound, is a central intermediate in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .
Pharmacokinetics
It’s worth noting that cytochromes p450, mainly cyp1a2 and cyp2c19, may be involved in the transformation of similar compounds .
Result of Action
Similar compounds have been reported to cause serious eye irritation, skin irritation, and may cause respiratory irritation .
Action Environment
It’s worth noting that a related compound, trans-4-(trifluoromethyl) cinnamic acid, undergoes a single fully reversible temperature-induced phase transition at around 132/131 k (cooling/heating) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-(trifluoromethyl)cinnamic acid can be achieved through several methods. One common approach involves the aldol condensation of 4-methyl-3-(trifluoromethyl)benzaldehyde with acetic acid in the presence of a base catalyst such as sodium hydroxide. The reaction is typically carried out under reflux conditions, followed by acidification to yield the desired product .
Industrial Production Methods: For large-scale industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cinnamic acid moiety can be reduced to yield saturated derivatives.
Substitution: The trifluoromethyl and methyl groups on the phenyl ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of 4-methyl-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 4-methyl-3-(trifluoromethyl)hydrocinnamic acid.
Substitution: Formation of halogenated derivatives such as 4-methyl-3-(trifluoromethyl)bromocinnamic acid.
Scientific Research Applications
4-Methyl-3-(trifluoromethyl)cinnamic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Methyl-3-(trifluoromethyl)cinnamic acid can be compared with other cinnamic acid derivatives such as:
- 3-(Trifluoromethyl)cinnamic acid
- 4-(Trifluoromethyl)cinnamic acid
- 3,5-Bis(trifluoromethyl)cinnamic acid
Uniqueness: The presence of both a methyl group and a trifluoromethyl group on the phenyl ring of this compound imparts unique chemical properties, such as increased lipophilicity and enhanced reactivity in certain chemical reactions. These features distinguish it from other cinnamic acid derivatives and make it a valuable compound for various applications .
Properties
IUPAC Name |
3-[4-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7-2-3-8(4-5-10(15)16)6-9(7)11(12,13)14/h2-6H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGYUKFEDBHBBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395778 | |
Record name | 3-[4-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886498-02-8 | |
Record name | 3-[4-Methyl-3-(trifluoromethyl)phenyl]-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886498-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[4-methyl-3-(trifluoromethyl)phenyl]prop-2-enoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.